LSEI_2163

Antimicrobial spectrum Bacteriocin specificity Listeria inhibition

LSEI_2163 is a 24-residue class IId bacteriocin peptide (sequence: KRKCPKTPFDNTPGAWFAHLILGC) encoded in the genome of Lactobacillus casei ATCC 334 and produced via heterologous expression in Escherichia coli. It belongs to the non-pediocin-like, linear class II bacteriocins and is characterized by a single intramolecular disulfide bridge between Cys4 and Cys24, which is essential for its antimicrobial activity.

Molecular Formula
Molecular Weight
Cat. No. B1576151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLSEI_2163
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LSEI_2163 Procurement Guide: Class IId Bacteriocin from Lactobacillus casei ATCC 334


LSEI_2163 is a 24-residue class IId bacteriocin peptide (sequence: KRKCPKTPFDNTPGAWFAHLILGC) encoded in the genome of Lactobacillus casei ATCC 334 and produced via heterologous expression in Escherichia coli [1]. It belongs to the non-pediocin-like, linear class II bacteriocins and is characterized by a single intramolecular disulfide bridge between Cys4 and Cys24, which is essential for its antimicrobial activity [1]. The mature peptide exhibits antimicrobial activity against both select lactobacilli and several Listeria species, and tolerates heating at 121°C for 30 min, though it is inactivated by proteinase K and trypsin [1][2].

Why Generic Bacteriocin Substitution Fails for LSEI_2163: Spectrum, Structure, and Stability


Class IId bacteriocins exhibit substantial heterogeneity in target spectrum, structural features, and stability profiles, making simple interchange among them scientifically unsound [1]. LSEI_2163 is distinguished by a unique disulfide-constrained loop (Cys4–Cys24) that is indispensable for antibacterial activity; mutation of either cysteine residue drastically reduces potency in a manner that is non-additive and position-dependent [1]. This structural determinant is absent in closely related co-expressed peptides such as LSEI_2386, which lacks cysteine residues entirely and consequently displays a narrower target spectrum restricted to Listeria spp. [1][2]. Furthermore, LSEI_2163's dual activity against both Lactobacillus and Listeria species sets it apart from single-genus-targeting class IId members, meaning that substituting a generic class IId bacteriocin would forfeit either the Lactobacillus-directed activity or the structural stability conferred by the disulfide bridge [1][2][3].

LSEI_2163 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Target Spectrum Head-to-Head: LSEI_2163 vs. LSEI_2386 (Same Study, Same Expression System)

In a direct head-to-head comparison from the same heterologous expression study, LSEI_2163 exhibited antimicrobial activity against both Lactobacillus spp. (L. casei ATCC 393, L. casei ATCC 27139, L. rhamnosus ATCC 21052, L. rhamnosus ATCC 14957, L. plantarum ATCC 8014) and multiple Listeria spp., whereas LSEI_2386 showed activity exclusively against Listeria spp. with no detectable inhibition of any Lactobacillus indicator strain [1][2]. Using a standardized agar diffusion assay, LSEI_2163 produced a clear inhibition zone ≥20 mm against L. rhamnosus ATCC 21052 (scored +++++), a 16–20 mm zone against L. seeligeri CIP79.46 (scored ++++), and a 12–16 mm clear zone against L. monocytogenes ATCC 19112 (scored +++), while LSEI_2386 yielded ≥20 mm zones against L. monocytogenes ATCC 19112, L. welshimeri ATCC 43551, and L. seeligeri CIP79.46 (all +++++), and 16–20 mm zones against L. innocua ATCC 33091 and L. innocua CIP 78.44 (both ++++) but zero activity against Lactobacillus strains [1][2].

Antimicrobial spectrum Bacteriocin specificity Listeria inhibition

Disulfide Bridge Structure-Activity Relationship: Cys4–Cys24 Essential for LSEI_2163 Antibacterial Activity

Mass spectrometry confirmed that the two Cys residues at positions 4 and 24 in the mature LSEI_2163 peptide form an intramolecular disulfide bridge, which the authors demonstrated is required for optimal antibacterial activity [1]. In a site-directed mutagenesis study, replacement of Cys4 with Ser (C4S mutant), Cys24 with Ser (C24S mutant), or both (C4S/C24S double mutant) all caused significant reduction of antibacterial activity compared to the wild-type disulfide-bonded peptide [1]. Critically, the single C4S mutant showed a greater reduction in activity than the C4S/C24S double mutant, indicating a non-additive, structurally asymmetric role of the disulfide bridge that cannot be rescued by eliminating the unpaired Cys [1]. This disulfide-dependent activity is a distinguishing feature absent in LSEI_2386, which lacks any cysteine residues in its sequence (DSIRDVSPTFNKIRRWFDGLFK) [2].

Structure-activity relationship Disulfide bridge Cysteine mutagenesis

Thermal Stability vs. Nisin A: Retained Activity After Autoclaving Conditions

LSEI_2163 retains full antibacterial activity after exposure to 121°C for 30 min [1][2]. In contrast, nisin A, the most widely approved bacteriocin food preservative, shows pH-dependent thermal degradation: at pH 6.0–7.0, nisin loses approximately 30–50% of its activity after autoclaving at 121°C for 15–20 min, and degradation accelerates under neutral-to-alkaline conditions [3]. Nisin A has a reported MIC of 100 µg/mL against L. monocytogenes ATCC 19112 in TSB-YE medium [3], whereas direct comparisons of thermal stability between LSEI_2163 and nisin A under identical conditions are not yet available; however, LSEI_2163's tolerance of 121°C for 30 min without loss of activity suggests a broader thermal processing window [1][2].

Thermal stability Bacteriocin processing Food-grade preservative

Spectrum Breadth vs. Plantaricin Y: Multi-Genus vs. Single-Species Targeting

Plantaricin Y, a bacteriocin from Lactobacillus plantarum 510, exhibits strong inhibitory activity against Listeria monocytogenes BCRC 14845 but shows no activity against any other pathogen tested, making it a single-species agent [1]. In contrast, LSEI_2163 demonstrates activity across two genera: five Lactobacillus strains (L. casei ATCC 393, L. casei ATCC 27139, L. rhamnosus ATCC 21052, L. rhamnosus ATCC 14957, L. plantarum ATCC 8014) and five Listeria strains (L. innocua ATCC 33091, L. innocua CIP 78.44, L. monocytogenes ATCC 19112, L. welshimeri ATCC 43551, L. seeligeri CIP79.46) [2]. Additionally, plantaricin Y activity decreases slightly after autoclaving (121°C for 15 min), whereas LSEI_2163 tolerates 121°C for 30 min with no reported activity loss [1][3].

Antimicrobial spectrum Target specificity Listeria monocytogenes

Protease Sensitivity as a Safety Differentiation Factor: LSEI_2163 vs. Nisin A

LSEI_2163 is completely inactivated by treatment with proteinase K or trypsin [1]. This protease lability is a class-level characteristic of unmodified class II bacteriocins and distinguishes LSEI_2163 from lantibiotics such as nisin A, which contains post-translationally introduced lanthionine and β-methyllanthionine rings that confer partial resistance to trypsin and other proteases [2]. The complete inactivation of LSEI_2163 by gastrointestinal proteases implies that residual peptide would be rapidly degraded upon ingestion, reducing the risk of unintended microbiota disruption or systemic exposure—a safety consideration relevant to food-contact and biopreservation applications [1][2].

Protease sensitivity Digestibility Food safety

Xenobiotic-Drug Metabolizing Enzyme (DME) Interaction: LSEI_2163 Inhibits Alpha-L-Rhamnosidase

LSEI_2163 has been annotated in the XEOTIC database as an inhibitor of alpha-L-rhamnosidase (lrA) from Lactobacillus rhamnosus, a drug-metabolizing enzyme (EC 3.2.1.40) involved in the hydrolysis of rhamnose-containing glycosides including flavonoids and certain prodrugs [1]. This DME modulation property has not been reported for the close analog LSEI_2386 or for other common comparator bacteriocins such as plantaricin Y or lactococcin Q in the same database [1]. The functional implication is that LSEI_2163 may alter the metabolic activity of rhamnosidase-expressing gut microbiota, a consideration relevant to pharmacokinetic and microbiome interaction studies.

Drug metabolism Alpha-L-rhamnosidase Xenobiotic interaction

Best Application Scenarios for LSEI_2163 Based on Quantitative Differentiation Evidence


Mixed-Culture Fermentation Biocontrol Requiring Dual Lactobacillus/Listeria Inhibition

In fermented food or beverage processes where both spoilage lactobacilli and pathogenic Listeria species must be controlled without affecting the starter culture, LSEI_2163's unique dual-genus spectrum—active against 5 Lactobacillus and 5 Listeria indicator strains [1]—provides a single-agent solution that LSEI_2386 (Listeria-only) or plantaricin Y (single-species Listeria) cannot match. Its heat stability at 121°C for 30 min [2] permits addition prior to thermal processing steps, simplifying process flow.

Heat-Sterilized Research Reagent Preparation with Retained Anti-Listeria Activity

For laboratories preparing sterile antimicrobial panels or selective media targeting Listeria spp., LSEI_2163 can be autoclaved (121°C, 30 min) without loss of activity [1], unlike nisin A which undergoes 30–50% inactivation under similar thermal conditions at neutral pH [2]. The complete protease sensitivity [1] further ensures that any residual peptide in downstream cell culture workflows can be eliminated by trypsinization.

Gut Microbiome Drug Metabolism Interaction Studies

LSEI_2163 is uniquely annotated as an inhibitor of alpha-L-rhamnosidase (lrA) from Lactobacillus rhamnosus [1], a property not reported for LSEI_2386 or other class IId bacteriocins. This makes LSEI_2163 the compound of choice for experimental designs investigating how bacteriocins modulate the metabolic activation of rhamnose-conjugated flavonoids, glycosidic prodrugs, or dietary polyphenols by the gut microbiota.

Structure-Activity Relationship Studies on Disulfide-Constrained Bacteriocins

The essential Cys4–Cys24 disulfide bridge of LSEI_2163, confirmed by mass spectrometry and validated through differential activity loss in C4S vs. C4S/C24S mutants [1], positions this peptide as a model system for investigating the role of intramolecular disulfide constraints in class IId bacteriocin folding, stability, and target recognition. Procurement of correctly folded LSEI_2163 with verified disulfide pairing is critical for reproducible SAR and biophysical studies.

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